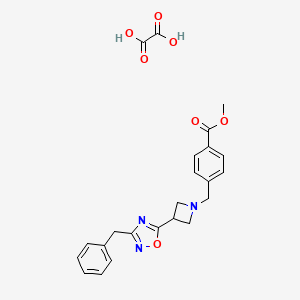![molecular formula C18H10F6N2OS B2476158 2-fenil-4-(trifluorometil)-N-[3-(trifluorometil)fenil]-1,3-tiazol-5-carboxamida CAS No. 400080-76-4](/img/structure/B2476158.png)
2-fenil-4-(trifluorometil)-N-[3-(trifluorometil)fenil]-1,3-tiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H10F6N2OS and its molecular weight is 416.34. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Antecedentes: Las trifluorometilpiridinas (TFMP) y sus derivados han surgido como motivos estructurales clave en los ingredientes agroquímicos activos. La presencia de flúor y la estructura de piridina contribuyen a sus propiedades superiores de control de plagas en comparación con los insecticidas tradicionales que contienen fenilo .
- Aplicaciones: Los derivados de TFMP, incluido el 2-fenil-4-(trifluorometil)-N-[3-(trifluorometil)fenil]-1,3-tiazol-5-carboxamida, se utilizan para proteger los cultivos de las plagas. El fluazifop-butilo, el primer derivado de TFMP introducido en el mercado agroquímico, abrió el camino para más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO. Estos compuestos son esenciales para la agricultura sostenible .
- Ejemplos: Cinco productos farmacéuticos que contienen el grupo TFMP han recibido la aprobación del mercado, y varios candidatos se encuentran actualmente en ensayos clínicos. La combinación única de las propiedades fisicoquímicas del flúor y el grupo piridina contribuye a sus actividades biológicas .
- Productos aprobados: Dos productos veterinarios que contienen el grupo TFMP han recibido la aprobación del mercado. Estos compuestos contribuyen a la salud y el bienestar de los animales .
- Ejemplo: La síntesis de fluazifop implica obtener 2-cloro-5-(trifluorometil)piridina (2,5-CTF) como intermediario clave a través de una simple reacción de un solo paso .
- Perspectivas futuras: Dadas las propiedades únicas del flúor y el grupo piridina, podemos esperar más descubrimientos y usos innovadores de los compuestos TFMP en materiales funcionales .
Agroquímicos y protección de cultivos
Productos farmacéuticos
Productos veterinarios
Intermediarios químicos
Materiales funcionales
Investigación bioquímica
Propiedades
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N2OS/c19-17(20,21)11-7-4-8-12(9-11)25-15(27)13-14(18(22,23)24)26-16(28-13)10-5-2-1-3-6-10/h1-9H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZASIDHDGENKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2476077.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)


![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)



![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)
![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)



